N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-4-methylaniline
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Overview
Description
(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-N-(4-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE is a complex organic compound with a unique structure that includes ethoxyphenyl, methoxy, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-N-(4-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE typically involves multiple steps. One common method is the Diels-Alder reaction, which is used to form the cyclohepta[c]furan ring system. This reaction involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions . The reaction conditions often include the use of a solvent such as toluene and a catalyst like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-N-(4-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Potassium permanganate for oxidation
- Hydrogen gas and palladium catalyst for reduction
- Sodium hydroxide for nucleophilic substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-N-(4-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-N-(4-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Properties
Molecular Formula |
C27H27NO3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-4-methoxy-1,3-dimethyl-N-(4-methylphenyl)cyclohepta[c]furan-8-imine |
InChI |
InChI=1S/C27H27NO3/c1-6-30-23-13-9-20(10-14-23)21-15-24(28-22-11-7-17(2)8-12-22)26-18(3)31-19(4)27(26)25(16-21)29-5/h7-16H,6H2,1-5H3 |
InChI Key |
SCZDQZVGOISMAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC3=CC=C(C=C3)C)C4=C(OC(=C4C(=C2)OC)C)C |
Origin of Product |
United States |
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